molecular formula C12H15NO B8393495 6-Cyclohexylnicotinaldehyde CAS No. 1241911-42-1

6-Cyclohexylnicotinaldehyde

Cat. No.: B8393495
CAS No.: 1241911-42-1
M. Wt: 189.25 g/mol
InChI Key: NCIOFMXGJRAPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclohexylnicotinaldehyde is a substituted pyridine derivative featuring a cyclohexyl group at the 6-position of the pyridine ring and an aldehyde functional group at the 3-position (nicotinaldehyde backbone). This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by the cyclohexyl substituent, which can modulate reactivity, solubility, and interactions with biological targets.

Properties

CAS No.

1241911-42-1

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

6-cyclohexylpyridine-3-carbaldehyde

InChI

InChI=1S/C12H15NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h6-9,11H,1-5H2

InChI Key

NCIOFMXGJRAPOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs of 6-Cyclohexylnicotinaldehyde include compounds with variations in the substituent at the 6-position or additional functional groups (Table 1). These modifications influence electronic properties, steric bulk, and intermolecular interactions.

Table 1: Structural Analogs of this compound

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight CAS Number Key Features
This compound Cyclohexyl C₁₂H₁₅NO 189.25* Not provided Bulky aliphatic group; hydrophobic
6-(Cyclohexyloxy)nicotinaldehyde Cyclohexyloxy C₁₃H₁₅NO₂ 217.26 1355237-45-4 Ether linkage; moderate polarity
6-Phenylnicotinaldehyde Phenyl C₁₂H₉NO 183.21 - Aromatic substituent; π-π interactions
6-(Cyclohexylthio)nicotinaldehyde Cyclohexylthio C₁₂H₁₅NOS 221.31 1355237-45-4 Thioether; oxidation-sensitive
6-(2-Hydroxyethylamino)nicotinaldehyde 2-Hydroxyethylamino C₉H₁₀N₂O₂ 178.19 - Polar; hydrogen-bonding capability

*Calculated based on molecular formula.

Substituent Impact Analysis:
  • Its electron-donating inductive effect may stabilize the aldehyde group during reactions.
  • Cyclohexyloxy (6-(Cyclohexyloxy)nicotinaldehyde): The ether group introduces moderate polarity compared to cyclohexyl, balancing solubility and lipophilicity. Resonance effects may slightly activate the pyridine ring .
  • Phenyl (6-Phenylnicotinaldehyde): The aromatic substituent enables π-π stacking with biological targets, a feature absent in cyclohexyl analogs. However, its electron-withdrawing nature may reduce aldehyde reactivity .
  • Cyclohexylthio (6-(Cyclohexylthio)nicotinaldehyde): Thioethers are less polar than ethers and prone to oxidation, which could limit stability in oxidative environments .

Physicochemical Properties

Substituents significantly alter melting points, solubility, and stability:

  • Hydrophobicity: Cyclohexyl > Cyclohexylthio > Phenyl > Cyclohexyloxy > 2-Hydroxyethylamino.
  • Reactivity: The aldehyde group in this compound is less electrophilic than in 6-Phenylnicotinaldehyde due to the electron-donating cyclohexyl group.
  • Stability: Thioether-containing analogs may degrade under oxidative conditions, whereas ethers and aliphatic groups offer greater stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.